Octyl diphenyl phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.86e-07 m0.14 mg/l. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

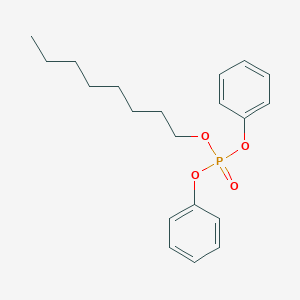

2D Structure

3D Structure

Properties

IUPAC Name |

octyl diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27O4P/c1-2-3-4-5-6-13-18-22-25(21,23-19-14-9-7-10-15-19)24-20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFOVCNAQTZDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074287 | |

| Record name | Octyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [CAMEO] | |

| Record name | Diphenyl octyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5002 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.14 mg/l | |

| Record name | DIPHENYL OCTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000012 [mmHg] | |

| Record name | Diphenyl octyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5002 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

115-88-8 | |

| Record name | Octyl diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl octyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl octyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL OCTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Octyl Diphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for octyl diphenyl phosphate (B84403), a widely used flame retardant and plasticizer. This document details two core synthetic methodologies, complete with experimental protocols, quantitative data, and characterization techniques. The information is intended to equip researchers and chemical development professionals with the necessary knowledge for the laboratory-scale synthesis and analysis of this compound.

Core Synthesis Pathways

Octyl diphenyl phosphate is primarily synthesized through two effective routes:

-

Transesterification of Triphenyl Phosphate: This is a common industrial method involving the substitution of a phenyl group on triphenyl phosphate with an octyl group from octanol (B41247). The reaction is typically catalyzed by a weak base.

-

Reaction of Diphenyl Chlorophosphate with Octanol: This pathway involves the nucleophilic attack of octanol on the phosphorus center of diphenyl chlorophosphate, leading to the formation of this compound and hydrochloric acid. This reaction often requires a base to neutralize the HCl byproduct.

Pathway 1: Transesterification of Triphenyl Phosphate

This pathway represents a robust and scalable method for the production of this compound. The reaction involves heating triphenyl phosphate with 1-octanol (B28484) in the presence of a catalyst.

Reaction Scheme

Figure 1: Transesterification of Triphenyl Phosphate with 1-Octanol.

Experimental Protocol

A detailed methodology for the synthesis of this compound via transesterification is as follows:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe. The system is flushed with dry nitrogen to ensure an inert atmosphere.

-

Reagent Charging: The flask is charged with triphenyl phosphate (e.g., 0.5 mol), 1-octanol (e.g., 1.0 mol, 2 equivalents), and potassium fluoride (e.g., 0.025 mol, 5 mol%).

-

Reaction Conditions: The reaction mixture is heated to 120-140°C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the consumption of triphenyl phosphate. The reaction is typically complete within 8-12 hours.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess 1-octanol and the phenol byproduct are removed by vacuum distillation.

-

Purification: The crude product is purified by fractional vacuum distillation. The fraction collected at the appropriate boiling point and pressure will be the pure this compound. Alternatively, the crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data

The following table summarizes typical quantitative data for the transesterification synthesis of alkyl diphenyl phosphates, with estimated values for the n-octyl derivative based on similar reactions.[1][2]

| Parameter | Value | Notes |

| Reactant Ratio (TPP:Octanol) | 1:2 | An excess of octanol is used to drive the equilibrium towards the product. |

| Catalyst Loading (KF) | 5 mol% | Relative to triphenyl phosphate. |

| Reaction Temperature | 120-140°C | |

| Reaction Time | 8-12 hours | Monitored by GC or TLC. |

| Estimated Yield | 85-95% | Based on reactions with similar alcohols.[1][2] |

| Purity (Post-distillation) | >95% | As determined by GC-MS. |

Pathway 2: From Diphenyl Chlorophosphate

This alternative pathway offers a more direct route to this compound, often proceeding at lower temperatures than transesterification.

Reaction Scheme

Figure 2: Synthesis of this compound from Diphenyl Chlorophosphate.

Experimental Protocol

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under a dry nitrogen atmosphere.

-

Reagent Charging: The flask is charged with 1-octanol (e.g., 0.5 mol) and a suitable solvent such as dichloromethane (B109758) or toluene. A stoichiometric amount of a base like pyridine or triethylamine (e.g., 0.5 mol) is added.

-

Reactant Addition: Diphenyl chlorophosphate (e.g., 0.5 mol) is dissolved in the same solvent and added dropwise to the stirred solution of octanol and base at 0-5°C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress is monitored by TLC or GC.

-

Work-up: The reaction mixture is filtered to remove the precipitated hydrochloride salt of the base. The filtrate is then washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation.

Quantitative Data

The following table provides estimated quantitative data for the synthesis of this compound from diphenyl chlorophosphate.

| Parameter | Value | Notes |

| Reactant Ratio (DPCP:Octanol:Base) | 1:1:1 | Stoichiometric amounts are typically used. |

| Reaction Temperature | 0°C to Room Temperature | |

| Reaction Time | 4-6 hours | Monitored by GC or TLC. |

| Estimated Yield | >90% | High yields are expected for this type of reaction. |

| Purity (Post-distillation) | >98% | As determined by GC-MS. |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is depicted below.

References

An In-depth Technical Guide on the Synthesis and Impurity Profile of Octyl Diphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of octyl diphenyl phosphate (B84403), with a detailed focus on the identification, quantification, and analysis of impurities generated during the manufacturing process. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical manufacturing who require a thorough understanding of the purity and impurity profile of this widely used excipient and industrial chemical.

Introduction

Octyl diphenyl phosphate (ODPP), often referred to as 2-ethylhexyl diphenyl phosphate, is a versatile organophosphate ester. It finds extensive application as a flame retardant and a plasticizer in various polymeric materials. In the pharmaceutical industry, it is used as a plasticizer in drug-eluting stents and other medical devices. Given its use in applications with direct or indirect human contact, a comprehensive understanding of its synthesis and the potential impurities is of paramount importance to ensure product safety and efficacy.

The presence of impurities can significantly impact the material's physical, chemical, and toxicological properties. Therefore, robust analytical methods for the identification and quantification of these impurities are crucial for quality control and regulatory compliance. This guide details the common synthetic routes, the formation of key impurities, and the analytical methodologies for their characterization.

Synthesis of this compound

The most prevalent industrial synthesis of this compound is a two-step process. The first step involves the reaction of phosphoryl chloride (POCl₃) with phenol (B47542) to produce diphenyl chlorophosphate. This intermediate is then reacted with 2-ethylhexanol (a common isomer of octanol) to yield the final product, this compound.

A visual representation of this synthesis pathway, including the potential for impurity formation, is provided below.

Caption: Synthesis pathway of this compound and formation of key impurities.

Impurities in this compound Synthesis

Several impurities can be formed during the synthesis of this compound. These can be broadly categorized as unreacted starting materials, byproducts from side reactions, and isomeric phosphate esters. The concentration of these impurities is highly dependent on the reaction conditions, stoichiometry of reactants, and the efficiency of the purification process.

Quantitative Data on Impurities

The following table summarizes the common impurities found in this compound and their reported concentrations.

| Impurity | Chemical Name | CAS Number | Typical Concentration | Source/Comment |

| Unreacted Starting Materials | ||||

| Phenol | Phenol | 108-95-2 | Up to 3,500 ppm | Can remain if the reaction in Step 1 is incomplete or if excess phenol is used.[1] |

| 2-Ethylhexanol | 2-Ethylhexanol | 104-76-7 | Variable | Can remain if the esterification in Step 2 is incomplete. |

| Byproducts and Isomers | ||||

| Triphenyl Phosphate (TPP) | Triphenyl Phosphate | 115-86-6 | < 4% | Formed by the reaction of diphenyl chlorophosphate with an additional molecule of phenol. |

| Phenyl Dichloridophosphate | Phenyl Dichloridophosphate | 770-12-7 | Trace | An intermediate that can be present if the reaction of POCl₃ with phenol is not driven to completion. |

| Diphenyl Chlorophosphate | Diphenyl Chlorophosphate | 2524-64-3 | Trace | The key intermediate from Step 1; can be present if the reaction with 2-ethylhexanol is incomplete. |

| Other Phosphate Ester Isomers | e.g., Dioctyl Phenyl Phosphate, Trioctyl Phosphate | - | Variable | Can be formed from side reactions or impurities in the starting materials. Commercial triaryl phosphates are often isomeric mixtures. |

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound and the analysis of its impurities.

Synthesis of this compound

The following is a two-step laboratory-scale synthesis protocol adapted from literature procedures.

Step 1: Synthesis of Diphenyl Chlorophosphate

-

Apparatus: A four-necked flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a dropping funnel.

-

Reagents:

-

Phenol: 178 g (1.9 moles)

-

Phosphoryl chloride (POCl₃): 153 g (1 mole)

-

Catalyst (optional, e.g., triphenylphosphine (B44618) and triphenylphosphine oxide can be used to improve yield and selectivity).

-

-

Procedure:

-

Charge the flask with phenol and POCl₃.

-

With stirring, heat the reaction mixture to 140°C over a period of 3 hours.

-

Maintain the temperature at 140°C and monitor the reaction progress by gas chromatography (GC) until the phenol content is less than 0.5%.

-

After the reaction is complete, the crude diphenyl chlorophosphate can be purified by vacuum distillation. Collect the fraction at 150 ± 2°C / 4 mmHg. The expected yield is approximately 85-90%, with a purity of >99% by GC.

-

Step 2: Synthesis of this compound

-

Apparatus: A reaction vessel equipped with a stirrer, a thermometer, a dropping funnel, and a vacuum line for HCl removal.

-

Reagents:

-

Diphenyl chlorophosphate (from Step 1)

-

2-Ethylhexanol

-

Magnesium chloride (catalyst, optional)

-

-

Procedure:

-

To the phosphochloridate mixture (containing diphenyl chlorophosphate), add 2-ethylhexanol via sub-surface addition. A slight excess of the alcohol may be used to ensure complete reaction.

-

The reaction is typically carried out at a temperature of around 120°C under vacuum (e.g., 50-150 Torr) to facilitate the removal of the HCl byproduct.

-

The reaction is monitored until the disappearance of the diphenyl chlorophosphate is confirmed by a suitable analytical technique (e.g., GC or TLC).

-

The crude this compound is then subjected to a purification process, which may include washing with a dilute alkaline solution to remove acidic impurities, followed by water washes and finally, vacuum distillation to remove unreacted starting materials and other volatile impurities.

-

Analytical Method for Impurity Profiling: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities in this compound.

1. Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve the sample in a suitable solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and acetone (B3395972) (1:1 v/v).

-

Dilute to the mark with the same solvent.

-

If necessary, perform a further dilution to bring the concentration of the analytes within the calibration range of the instrument.

-

Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890 series or equivalent.

-

Mass Spectrometer: Agilent 7000 series triple quadrupole or 5975C single quadrupole mass spectrometer, or equivalent.

-

Column: HP-5ms or DB-5MS capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injection Volume: 1 µL.

-

Injector Temperature: 290°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Final hold: 10 minutes at 300°C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 280°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted impurity analysis and/or full scan mode for unknown impurity identification.

-

SIM Ions: Select characteristic ions for each potential impurity (e.g., for triphenyl phosphate: m/z 326, 170, 77).

-

3. Quantification:

Quantification is performed using an external standard calibration method. Prepare a series of calibration standards of the known impurities in the same solvent as the sample. A calibration curve is generated by plotting the peak area of the analyte against its concentration. The concentration of the impurity in the sample is then determined from this calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of impurities in this compound.

Caption: General workflow for the GC-MS analysis of impurities in this compound.

Conclusion

The synthesis of this compound, while straightforward in principle, can lead to the formation of several impurities that require careful control and monitoring. Unreacted starting materials, particularly phenol, and byproducts such as triphenyl phosphate are the most significant impurities. The implementation of a robust analytical methodology, such as the GC-MS protocol detailed in this guide, is essential for the accurate quantification of these impurities. By understanding the synthesis pathway and the potential for impurity formation, researchers and manufacturers can ensure the quality, safety, and consistency of this compound for its intended applications. Further research into optimizing purification techniques, such as fractional vacuum distillation, could lead to even higher purity grades of this important industrial chemical.

References

The Core Mechanism of Octyl Diphenyl Phosphate as a Plasticizer in Polyvinyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyvinyl chloride (PVC), a versatile and widely used thermoplastic polymer, is inherently rigid. The addition of plasticizers is essential to impart flexibility and processability, enabling its use in a vast array of applications. Octyl diphenyl phosphate (B84403) (ODP), a member of the phosphate ester family of plasticizers, offers a unique combination of plasticizing efficiency, flame retardancy, and low volatility. This technical guide provides a comprehensive overview of the fundamental mechanisms through which ODP plasticizes PVC. It delves into the molecular interactions, the resulting modifications of PVC's physical and chemical properties, and the experimental protocols used to characterize these changes. While specific data for octyl diphenyl phosphate is limited in publicly available literature, this guide draws upon established principles of PVC plasticization and data from the closely related and well-studied analogue, 2-ethylhexyl diphenyl phosphate, to provide a robust and informative resource.

Introduction to PVC Plasticization

The rigidity of PVC at room temperature stems from the strong intermolecular forces, specifically dipole-dipole interactions, between the polymer chains due to the polar carbon-chlorine bonds. Plasticizers are typically high-boiling point organic liquids that, when added to PVC, position themselves between the polymer chains. This spacing increases the "free volume" and reduces the polymer-polymer interactions, thereby lowering the glass transition temperature (Tg) and imparting flexibility. The effectiveness of a plasticizer is governed by several factors, including its chemical structure, molecular weight, and compatibility with the PVC matrix.

Phosphate esters, such as this compound, are known for their excellent compatibility with PVC and their ability to confer flame retardant properties. The phosphorus atom in the ester introduces a polar character that facilitates interaction with the PVC chains, while the organic groups (octyl and phenyl) contribute to the spacing effect.

Mechanism of Action of this compound in PVC

The plasticizing action of this compound in PVC is a multi-step process that can be understood through the lens of established plasticization theories, including the lubricity, gel, and free volume theories.

Molecular Interactions

The primary mechanism involves the disruption of the intermolecular forces within the PVC matrix. The polar phosphate group of the ODP molecule is attracted to the polar C-Cl sites on the PVC chains. This interaction effectively shields the PVC chains from each other, reducing the cohesive energy density. The non-polar octyl and phenyl groups of the ODP molecule then create additional space, or free volume, between the polymer chains. This increased spacing allows for greater chain mobility, which manifests as increased flexibility and a lower glass transition temperature.

dot

Caption: ODP molecules intercalate between PVC chains, disrupting intermolecular forces.

Theories of Plasticization

-

Lubricity Theory: This theory posits that the plasticizer molecules act as lubricants, allowing the rigid PVC chains to slide past one another more easily under stress. The ODP molecules, interspersed between the polymer chains, reduce the friction between them.

-

Gel Theory: This theory suggests that the plasticizer breaks the weak gel-like structure of the amorphous regions of the PVC. The ODP molecules solvate the polymer chains, disrupting the polymer-polymer bonds and forming a more flexible gel-like structure.

-

Free Volume Theory: This is the most widely accepted theory. It proposes that plasticizers increase the "free volume" within the polymer matrix. The bulky octyl and phenyl groups of ODP create additional space between the PVC chains, increasing the overall free volume. This increased free volume allows for greater segmental motion of the polymer chains, leading to a decrease in the glass transition temperature and an increase in flexibility.

Quantitative Effects of Alkyl Diphenyl Phosphates on PVC Properties

| Property | Test Method | Unplasticized PVC | PVC + 40 phr 2-Ethylhexyl Diphenyl Phosphate |

| Glass Transition Temp. (Tg) | DSC | ~ 85°C | ~ 30°C |

| Tensile Strength | ASTM D638 | ~ 50 MPa | ~ 20 MPa |

| Elongation at Break | ASTM D638 | ~ 5% | ~ 350% |

| Hardness (Shore A) | ASTM D2240 | > 100 | ~ 85 |

| Limiting Oxygen Index (LOI) | ASTM D2863 | ~ 45% | ~ 28% |

Note: These are representative values and can vary depending on the specific grade of PVC, other additives, and processing conditions.

Experimental Protocols for Characterization

The evaluation of the plasticizing effect of ODP on PVC involves a series of standardized experimental protocols to measure the changes in its physical, thermal, and mechanical properties.

Sample Preparation

A typical workflow for preparing plasticized PVC samples for testing is as follows:

dot

Caption: Workflow for preparing plasticized PVC specimens for characterization.

Key Characterization Techniques

-

Differential Scanning Calorimetry (DSC):

-

Principle: Measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Methodology: A small, weighed sample of the plasticized PVC is heated in a controlled manner (e.g., at a rate of 10°C/min) in an inert atmosphere. The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve.

-

-

Thermogravimetric Analysis (TGA):

-

Principle: Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Methodology: A weighed sample is heated at a constant rate (e.g., 20°C/min) in an inert or oxidative atmosphere. The resulting data provides information on the thermal stability of the plasticized PVC and the volatility of the plasticizer.

-

-

Tensile Testing:

-

Principle: Measures the force required to elongate a specimen to the point of failure.

-

Methodology (ASTM D638): Dumbbell-shaped specimens are placed in the grips of a universal testing machine. The specimen is pulled at a constant rate of speed until it breaks. The tensile strength, elongation at break, and modulus of elasticity are calculated from the resulting stress-strain curve.

-

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Principle: Measures the absorption of infrared radiation by the sample, providing information about its chemical bonds.

-

Methodology: A thin film of the plasticized PVC is prepared, and its infrared spectrum is recorded. Changes in the characteristic peaks of PVC (e.g., C-Cl stretching) and the appearance of peaks corresponding to the phosphate ester can confirm the presence and interaction of the plasticizer.

-

Signaling Pathways and Logical Relationships

The term "signaling pathways" is not directly applicable in the context of polymer plasticization in the same way it is in biology. However, a logical relationship diagram can illustrate the cause-and-effect cascade of introducing ODP into PVC.

dot

Caption: Cause-and-effect relationship of ODP addition to PVC.

Conclusion

This compound serves as an effective plasticizer for PVC by physically separating the polymer chains and disrupting the strong intermolecular forces that are characteristic of the rigid polymer. This mechanism, primarily explained by the free volume theory, leads to a significant reduction in the glass transition temperature and a corresponding increase in flexibility. Furthermore, as a phosphate ester, ODP imparts valuable flame-retardant properties to the PVC formulation. The characterization of ODP-plasticized PVC relies on a suite of standard thermal and mechanical testing protocols that provide quantitative data on the performance enhancements. While direct data on ODP is sparse, the well-documented behavior of analogous alkyl diphenyl phosphates provides a strong basis for understanding its function and for its application in research and development.

An In-depth Technical Guide to the Flame Retardant Mechanism of Octyl Diphenyl Phosphate in EVA Foam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene-vinyl acetate (B1210297) (EVA) foam is a versatile polymer known for its flexibility, toughness, and cost-effectiveness. However, its inherent flammability limits its application in sectors requiring stringent fire safety standards. The incorporation of flame retardants is crucial to mitigate this risk. Octyl diphenyl phosphate (B84403) (ODP), a member of the alkyl-aryl phosphate ester family, is a non-halogenated flame retardant that offers an effective solution. This technical guide provides a comprehensive overview of the flame retardant mechanism of ODP in EVA foam, supported by quantitative data from analogous systems, detailed experimental protocols, and mechanistic diagrams. While specific comprehensive studies on the ODP-EVA foam system are not abundant in publicly available literature, this guide extrapolates from the well-understood mechanisms of organophosphorus flame retardants in polyolefins and related polymers to provide a scientifically grounded resource.

The Core Flame Retardant Mechanism of Octyl Diphenyl Phosphate

The flame retardancy of this compound in EVA foam is a multi-faceted process, primarily dominated by condensed-phase actions with contributions from the gas phase. This dual approach is characteristic of many phosphorus-based flame retardants.

Condensed-Phase Mechanism: The Formation of a Protective Char Layer

The principal mode of action for alkyl-aryl phosphates like ODP is the promotion of a stable, insulating char layer on the surface of the decomposing polymer.[1] This char acts as a physical barrier, achieving several critical functions:

-

Heat Shielding: The char layer insulates the underlying EVA foam from the external heat source, slowing down the rate of pyrolysis.

-

Fuel Barrier: It impedes the diffusion of flammable volatile decomposition products from the polymer to the flame front.

-

Oxygen Barrier: The char layer restricts the access of ambient oxygen to the polymer, a necessary component for sustained combustion.

The chemical pathway to char formation involves the thermal decomposition of ODP into phosphoric and polyphosphoric acids. These acidic species act as catalysts in the dehydration of the EVA polymer backbone. This process encourages cross-linking and cyclization reactions, leading to the formation of a carbonaceous, thermally stable residue.

Gas-Phase Mechanism: Radical Scavenging

In addition to its primary role in the condensed phase, ODP can also exert a flame-inhibiting effect in the gas phase. Upon volatilization, phosphorus-containing fragments can be released into the flame. These species, such as PO• radicals, are highly effective at scavenging the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reactions in the flame. This "radical trapping" reduces the efficiency of the combustion process and can lead to flame extinguishment.

Quantitative Data on Flame Retardancy

While specific data for ODP in EVA foam is scarce, the following tables summarize typical quantitative results for other organophosphorus flame retardants in EVA, which can be considered indicative of the performance enhancements achievable with ODP.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Classification of Flame-Retardant EVA Composites

| Formulation | Flame Retardant Content (wt%) | LOI (%) | UL-94 Rating |

| Neat EVA | 0 | 18.5 | Not Rated |

| EVA + Ammonium Polyphosphate (APP) | 30 | 28.0 | V-0 |

| EVA + Melamine Polyphosphate (MPP) | 25 | 26.5 | V-0 |

| EVA + Resorcinol bis(diphenyl phosphate) (RDP) | 20 | 27.2 | V-0 |

Source: Representative data from scientific literature on flame retardant EVA.

Table 2: Cone Calorimetry Data for Flame-Retardant EVA Composites (Heat Flux: 35 kW/m²)

| Formulation | Flame Retardant Content (wt%) | Time to Ignition (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |

| Neat EVA | 0 | 45 | 1250 | 95 |

| EVA + APP | 30 | 55 | 450 | 65 |

| EVA + MPP | 25 | 52 | 520 | 70 |

| EVA + RDP | 20 | 58 | 480 | 68 |

Source: Representative data from scientific literature on flame retardant EVA.

Experimental Protocols

The following sections detail the standard methodologies for evaluating the flame retardancy of EVA foam treated with ODP.

Sample Preparation

-

Compounding: EVA pellets are melt-blended with the desired concentration of this compound (typically 10-30 wt%) using a twin-screw extruder or an internal mixer. The processing temperature is maintained between 120-150°C to ensure homogeneous dispersion without thermal degradation.

-

Foaming: The compounded EVA-ODP mixture is then foamed using a suitable method, such as compression molding with a chemical blowing agent (e.g., azodicarbonamide) or injection molding. The molding temperature and pressure are optimized to achieve the desired foam density and cell structure.

-

Specimen Cutting: The resulting foam sheets are cut into specific dimensions required for each flame retardancy test.

Flame Retardancy Testing

-

Limiting Oxygen Index (LOI):

-

Apparatus: LOI instrument conforming to ASTM D2863.

-

Specimen: A rectangular foam specimen (typically 100 mm x 10 mm x 10 mm).

-

Procedure: The specimen is mounted vertically in a glass chimney. A mixture of oxygen and nitrogen is flowed upwards through the chimney. The top edge of the specimen is ignited with a pilot flame. The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that just supports flaming combustion for a specified duration is determined.

-

-

UL-94 Vertical Burning Test:

-

Apparatus: UL-94 test chamber.

-

Specimen: A rectangular foam specimen (typically 125 mm x 13 mm x desired thickness).

-

Procedure: The specimen is mounted vertically. A Bunsen burner flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded. The flame is reapplied for another 10 seconds, and the afterflame and afterglow times are recorded. The behavior of any flaming drips is also noted. The material is classified as V-0, V-1, or V-2 based on the burning times and dripping behavior.

-

-

Cone Calorimetry:

-

Apparatus: Cone calorimeter conforming to ASTM E1354 or ISO 5660.

-

Specimen: A square foam specimen (100 mm x 100 mm x desired thickness).

-

Procedure: The specimen is wrapped in aluminum foil, leaving the top surface exposed, and placed on a load cell. It is then exposed to a constant heat flux (typically 35 or 50 kW/m²) from a conical radiant heater. A spark igniter initiates combustion. Throughout the test, parameters such as time to ignition, mass loss rate, heat release rate, and smoke production are continuously measured.

-

Thermal Analysis

-

Thermogravimetric Analysis (TGA):

-

Apparatus: TGA instrument.

-

Specimen: A small sample of the foam (5-10 mg).

-

Procedure: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve provides information on the thermal stability and decomposition profile of the material.

-

Mandatory Visualizations

Caption: Flame retardant mechanism of this compound in EVA foam.

Caption: Experimental workflow for evaluating flame retardancy.

References

octyl diphenyl phosphate molecular interaction with polymers

An In-Depth Technical Guide to the Molecular Interactions of Octyl Diphenyl Phosphate (B84403) with Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl diphenyl phosphate (ODP), also known as diphenyl octyl phosphate (DPOP), is an organophosphate compound widely utilized as a functional additive in polymer formulations.[1][2] Its molecular structure, featuring a polar phosphate core and non-polar phenyl and octyl groups, allows it to serve primarily as a plasticizer and a flame retardant.[1][2][3] As a plasticizer, ODP is incorporated into rigid polymers to enhance flexibility, workability, and durability.[4][5] This is achieved by reducing the intermolecular forces between polymer chains, thereby increasing chain mobility.[4][6] Its phosphate chemistry also imparts flame retardant properties, making it a valuable component in applications requiring improved fire safety.[3][7]

Understanding the specific molecular interactions between ODP and various polymer matrices is critical for optimizing material properties, ensuring long-term stability, and predicting performance. This guide provides a detailed overview of these interactions, quantitative effects on polymer properties, and the experimental protocols used for their characterization.

Mechanism of Molecular Interaction: External Plasticization

ODP functions as an external plasticizer, meaning it is physically blended with the polymer rather than being chemically bonded to the polymer chain.[3][7] The process of plasticization is governed by a series of molecular-level interactions that disrupt the polymer's original structure.

The primary mechanism involves the insertion of ODP molecules between the polymer chains.[4][7] This action is driven by the need to balance several intermolecular forces: polymer-polymer, plasticizer-plasticizer, and polymer-plasticizer interactions.[7] For effective plasticization, the polymer-plasticizer interactions must be strong enough to overcome the cohesive forces holding the polymer chains together.[7]

The key steps in this interaction are:

-

Penetration and Solvation: At elevated processing temperatures, the ODP molecules, with their relatively low molecular weight, penetrate the amorphous regions of the polymer matrix.

-

Disruption of Intermolecular Forces: The polar phosphate group (P=O) in ODP can form dipole-dipole interactions with polar sites on the polymer chain, such as the C-Cl bond in Polyvinyl Chloride (PVC). The non-polar octyl and diphenyl groups interact with non-polar segments of the polymer via van der Waals forces.

-

Increased Free Volume: By physically separating the polymer chains, ODP increases the "free volume" within the material.[5][6]

-

Enhanced Chain Mobility: The increased space allows polymer chain segments to move past one another more easily, reducing the energy required for conformational changes.[4][6]

-

Lowered Glass Transition Temperature (Tg): The macroscopic result of this increased molecular mobility is a significant reduction in the polymer's glass transition temperature (Tg).[4] Below Tg, the polymer is rigid and glassy; above it, the material becomes flexible and rubbery.[8] ODP effectively lowers the temperature at which this transition occurs.[4]

Caption: Logical flow of ODP's plasticization mechanism.

Interaction with Specific Polymers

ODP's effectiveness is highly dependent on its compatibility with the target polymer. Compatibility is often predicted by comparing the solubility parameters of the plasticizer and the polymer; closer values suggest better miscibility.[9][10]

-

Polyvinyl Chloride (PVC): ODP is frequently used as a plasticizer and flame retardant for PVC.[11][12] The inherent polarity of the C-Cl bond in PVC facilitates strong dipole-dipole interactions with the phosphate group of ODP. This excellent compatibility allows for high loading levels, resulting in significant improvements in flexibility for applications like wire and cable insulation, films, and flooring.[11][12]

-

Epoxy Resins: In cross-linked polymers like epoxies, phosphate plasticizers can be used to modify properties.[13] They increase the mobility of the polymer network, which can enhance impact strength.[13] However, excessive concentration can lead to migration of the plasticizer to the surface.[13]

-

Other Polymers: ODP and other phosphate esters are also used in coatings, adhesives, and sealants to modify viscosity, improve adhesion, and enhance flexibility.[12][14]

Quantitative Effects on Polymer Properties

The addition of ODP quantitatively alters the thermal and mechanical properties of a polymer. The magnitude of these changes depends on the ODP concentration. For example, in coated fabrics for railways, ODP has been used in concentrations ranging from 2 to 4.5 wt%.[14]

The following table summarizes the typical effects of increasing ODP concentration on key polymer properties, based on the established principles of plasticization.

| Property | Effect of Increasing ODP Concentration | Rationale |

| Glass Transition Temp. (Tg) | Decreases | Increased chain mobility reduces the energy needed for the transition from a glassy to a rubbery state.[4] |

| Tensile Strength | Decreases | The insertion of plasticizer molecules weakens the intermolecular forces between polymer chains.[5] |

| Elongation at Break | Increases | Greater chain mobility allows the polymer to stretch more before fracturing.[6] |

| Hardness / Modulus | Decreases | The material becomes softer and less rigid as the polymer chains can move more freely.[6] |

| Melt Viscosity | Decreases | During processing, the plasticizer acts as a lubricant, facilitating the flow of the polymer melt.[3] |

Experimental Protocols for Characterization

Several analytical techniques are employed to study the molecular interactions between ODP and polymers and to quantify the resulting changes in material properties.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the glass transition temperature (Tg) and other thermal events like melting and crystallization.[8][15]

-

Methodology:

-

Sample Preparation: A small sample of the plasticized polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.[8]

-

Thermal Program: The sample and reference are subjected to a controlled temperature program inside the DSC cell. A common procedure is a heat-cool-heat cycle.

-

First Heat: The sample is heated to a temperature well above its Tg or melting point to erase any previous thermal history.

-

Cooling: The sample is cooled at a controlled rate (e.g., 10°C/min).

-

Second Heat: The sample is heated again at a controlled rate (e.g., 10°C/min).[8] The data from this scan is typically used for analysis.

-

-

Data Analysis: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[8] The Tg is observed as a step-like change in the heat flow curve.[8] The addition of ODP will shift this step to a lower temperature.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to probe the intermolecular interactions between the plasticizer and the polymer at a molecular level.

-

Methodology:

-

Sample Preparation: A thin film of the ODP-polymer blend is prepared, either by solvent casting or by pressing a molten sample.

-

Spectrum Acquisition: An infrared spectrum of the film is recorded. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

-

Data Analysis: The spectra of the pure polymer, pure ODP, and the blend are compared.[16] Interactions between ODP and the polymer can cause shifts in the peak positions or changes in the shape of specific absorption bands. For example, a shift in the C-Cl stretching vibration of PVC or the P=O stretching vibration of ODP would provide direct evidence of molecular interaction.[17][18][19]

-

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the Tg and characterizing the viscoelastic properties (storage modulus, loss modulus) of a material.

-

Methodology:

-

Sample Preparation: A rectangular or cylindrical sample of the plasticized polymer is prepared.

-

Testing Procedure: The sample is clamped in the DMA instrument and subjected to a small, oscillating (sinusoidal) stress. The temperature is ramped up at a controlled rate.

-

Data Analysis: The instrument measures the sample's stiffness (storage modulus, G') and its ability to dissipate energy (loss modulus, G''). The ratio of these (G''/G') is the tan delta. The Tg is often identified as the temperature at which the tan delta peak occurs, which corresponds to the onset of large-scale cooperative chain motion.[20]

-

Caption: Typical workflow for characterizing ODP-polymer interactions.

Conclusion

The interaction of this compound with polymers is a classic example of external plasticization, driven by fundamental intermolecular forces. By inserting themselves between polymer chains, ODP molecules increase free volume and chain mobility, leading to a lower glass transition temperature and enhanced material flexibility. The polarity of the phosphate group combined with non-polar organic moieties allows for compatibility with a range of polymers, most notably PVC. The effects of this interaction are quantifiable through standard thermal and mechanical analysis techniques such as DSC, FTIR, and DMA, which provide the essential data needed to tailor polymer formulations for specific performance requirements in research and industrial applications.

References

- 1. CAS 115-88-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Octyl-diphenyl-phosphate [bioweb.supagro.inrae.fr]

- 3. specialchem.com [specialchem.com]

- 4. repo.ijiert.org [repo.ijiert.org]

- 5. diva-portal.org [diva-portal.org]

- 6. Plasticizers and their Effects – Advances in Polymer Science [ncstate.pressbooks.pub]

- 7. specialchem.com [specialchem.com]

- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. Di Phenyl Iso Octyl Phosphite (DPOP) in High-Performance PVC [adishank.com]

- 12. Plasticizer Diphenyl Isooctyl Phosphate Dpop CAS No. 1241-94-7 for PVC - Diphenyl Isooctyl Phosphate, Dpop | Made-in-China.com [m.made-in-china.com]

- 13. mdpi.com [mdpi.com]

- 14. kinampark.com [kinampark.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Octyl Diphenyl Phosphate: Chemical Properties and Structure

Introduction: Octyl diphenyl phosphate (B84403) (ODPP) is an organophosphate ester widely utilized as a flame retardant and plasticizer in a variety of industrial applications.[1][2][3] Its unique molecular structure, which combines flexible alkyl (octyl) and rigid aryl (diphenyl) groups, imparts desirable properties such as high thermal stability, low volatility, and excellent compatibility with numerous polymers.[1][4] This technical guide provides a comprehensive overview of the chemical and physical properties of ODPP, its structural characteristics, synthesis, and relevant experimental methodologies for its analysis, tailored for researchers and professionals in chemistry and material science.

Chemical Structure and Identification

Octyl diphenyl phosphate is an ester of phosphoric acid, featuring one octyl group and two phenyl groups attached to the central phosphate moiety.[1][4] This structure is key to its function, providing a balance between plasticizing efficiency and flame retardancy. While the term "this compound" is common, it can sometimes refer to isomers like 2-ethylhexyl diphenyl phosphate (EHDPP), which are often grouped together for assessment purposes.[4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| CAS Registry Number | 115-88-8 | [1][5][6][7][8] |

| Molecular Formula | C₂₀H₂₇O₄P | [1][6][7][8][9] |

| Molecular Weight | 362.40 g/mol | [1][6][8][9] |

| Canonical SMILES | CCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | [3][10] |

| InChI | InChI=1S/C20H27O4P/c1-2-3-4-5-6-13-18-22-25(21,23-19-14-9-7-10-15-19)24-20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3 | [1][8][11] |

| InChIKey | YAFOVCNAQTZDQB-UHFFFAOYSA-N | [1][8][11] |

| Common Synonyms | Diphenyl octyl phosphate, Disflamoll DPO, Phosphoric acid, octyl diphenyl ester | [1][3][11] |

Physicochemical Properties

ODPP is a colorless to pale yellow liquid characterized by low volatility and high thermal stability, making it suitable for high-temperature applications.[1] Its low water solubility and high octanol-water partition coefficient indicate a tendency for bioaccumulation.[7][12]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Physical State | Colorless to pale yellow liquid | [1][5][12] |

| Boiling Point | 425.5 ± 18.0 °C (Predicted) | [6] |

| Density | 1.105 g/cm³ (Rough Estimate) | [6] |

| Water Solubility | 0.14 mg/L (at 24 °C) | [6][12] |

| Vapor Pressure | 1.24 x 10⁻⁷ mm Hg (at 25 °C, Estimated) | [12] |

| Log Kow | 6.37 (Estimated) | [7] |

| Henry's Law Constant | 2.5 x 10⁻⁷ atm·m³/mol (Estimated) | [12] |

| Refractive Index | 1.5230 (Estimate) | [6] |

| BCF | 1,900 - 41,000 (Estimated) | [7][12] |

| Koc | 13,000 - 70,000 (Estimated) | [12] |

Reactivity and Stability

ODPP exhibits good thermal stability and resistance to hydrolysis, which are crucial for its performance in durable materials.[1] However, as an organophosphate, it possesses specific reactivity hazards.

-

Reaction with Reducing Agents: In the presence of strong reducing agents like hydrides, ODPP is susceptible to decomposition that can form highly toxic and flammable phosphine (B1218219) gas.[5][6]

-

Thermal Decomposition: While stable under normal processing temperatures, excessive heat during a fire can cause decomposition, producing corrosive and toxic fumes, including phosphorus oxides.[5][6]

-

Oxidation: Partial oxidation may lead to the release of toxic phosphorus oxides.[6]

Synthesis and Mechanisms of Action

A generalized synthesis pathway for ODPP involves the reaction of diphenyl chlorophosphate with 1-octanol. This reaction is typically catalyzed by a base to neutralize the hydrochloric acid byproduct.

Caption: A simplified workflow for the synthesis of this compound.

As a flame retardant, ODPP acts in both the gas and condensed phases to inhibit combustion.

Caption: General mechanism of phosphorus flame retardants like ODPP.

Experimental Protocols

Precise characterization of ODPP relies on standardized experimental methods. Below are outlines for determining water solubility and for analytical identification.

Protocol 1: Determination of Water Solubility (Shake-Flask Method)

This protocol is a generalized procedure based on the principles of the OECD Guideline 105 for determining water solubility.

-

Preparation: Add an excess amount of ODPP to a known volume of deionized water in a glass-stoppered flask.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 24 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). Ensure the presence of undissolved ODPP.

-

Phase Separation: Cease agitation and allow the mixture to stand at the same temperature to permit phase separation. Centrifuge the sample to remove suspended micro-droplets of undissolved substance.

-

Sampling: Carefully extract an aliquot of the clear, aqueous supernatant.

-

Analysis: Determine the concentration of ODPP in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The water solubility is reported as the mean concentration from at least three replicate flasks.

Protocol 2: Identification and Quantification via LC-MS

This workflow describes a typical approach for analyzing ODPP in an environmental or biological matrix.[3][13]

Caption: A typical workflow for analyzing ODPP in a sample matrix.

-

Sample Collection: Collect the matrix of interest (e.g., water, soil, plasma) in appropriate containers.

-

Extraction: Extract ODPP from the sample using a suitable technique, such as liquid-liquid extraction (LLE) with an organic solvent or solid-phase extraction (SPE) with a C18 cartridge.

-

Cleanup: Remove interfering co-extractants from the sample extract, if necessary, using techniques like gel permeation chromatography (GPC) or silica (B1680970) gel chromatography.

-

LC-MS/MS Analysis: Inject the cleaned extract into an LC-MS/MS system.

-

Liquid Chromatography: Separate ODPP from other components using a reverse-phase column (e.g., C18) with a mobile phase gradient (e.g., water/acetonitrile).

-

Mass Spectrometry: Detect and quantify ODPP using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Data Analysis: Identify ODPP by comparing its retention time and mass transitions to those of a certified reference standard. Quantify the concentration using a calibration curve prepared from the standard.

Applications

The primary applications of this compound stem from its efficacy as both a plasticizer and a flame retardant.[1][5][6]

-

Polymers and Plastics: It is widely used in polyvinyl chloride (PVC), polyurethane (PU), cellulose (B213188) derivatives, and other polymers to improve flexibility, processing performance, and fire safety.[2][14]

-

Coatings and Adhesives: ODPP is incorporated into coatings to enhance leveling and adhesion while providing flame retardancy.[2] It is also used in adhesives for food packaging.[14]

-

Electronic Materials: Its excellent thermal stability and electrical insulation properties make it suitable for use in electronic packaging materials, wire and cable insulation, and casings for electronic equipment.[2]

-

Other Uses: It has been identified in specialized applications such as aircraft hydraulic fluid.[4]

References

- 1. CAS 115-88-8: this compound | CymitQuimica [cymitquimica.com]

- 2. gihichem.com [gihichem.com]

- 3. Octyl-diphenyl-phosphate [bioweb.supagro.inrae.fr]

- 4. This compound | 115-88-8 | Benchchem [benchchem.com]

- 5. diphenyl octyl phosphate | 115-88-8 [chemicalbook.com]

- 6. diphenyl octyl phosphate CAS#: 115-88-8 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. chembk.com [chembk.com]

- 10. PubChemLite - this compound (C20H27O4P) [pubchemlite.lcsb.uni.lu]

- 11. Phosphoric acid, octyl diphenyl ester [webbook.nist.gov]

- 12. Diphenyl octyl phosphate | C20H27O4P | CID 8290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. parchem.com [parchem.com]

In Vitro Toxicological Effects of Octyl Diphenyl Phosphate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octyl diphenyl phosphate (B84403), a member of the organophosphate ester (OPE) class of flame retardants and plasticizers, is gaining attention in the toxicological community. This technical guide provides a comprehensive overview of the current in vitro toxicological data available for octyl diphenyl phosphate, with a primary focus on its prevalent isomer, 2-ethylhexyl diphenyl phosphate (EHDPP). The guide summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the known signaling pathways affected by this compound. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the potential cellular and molecular impacts of this compound and in designing future toxicological studies.

Summary of In Vitro Toxicological Effects

In vitro studies have revealed that 2-ethylhexyl diphenyl phosphate (EHDPP) exhibits a range of toxicological effects, including cytotoxicity, endocrine disruption, and the potential for developmental neurotoxicity.

Cytotoxicity: EHDPP has been shown to induce cell death in various cell lines. For instance, in chicken embryonic hepatocytes, a lethal concentration 50 (LC50) was determined to be 50 ± 11 μM after a 36-hour incubation period.

Endocrine Disruption: A significant area of concern is the endocrine-disrupting potential of EHDPP. It has been demonstrated to act as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), with an EC20 value of 2.04 μM. This activation of PPARγ can lead to the induction of adipogenesis and alterations in steroidogenesis. Specifically, EHDPP exposure has been shown to upregulate the expression of adipogenic marker genes such as fatty acid binding protein 4 (FABP4), lipoprotein lipase (B570770) (Lpl), adiponectin (Adip), and fatty acid synthase (Fasn) in 3T3-L1 preadipocytes.[1] Furthermore, in human placental choriocarcinoma cells, EHDPP has been observed to upregulate the expression of 3β-hydroxysteroid dehydrogenase type 1 (3β-HSD1), a key enzyme in progesterone (B1679170) synthesis.[2][3] EHDPP also exhibits estrogenic activity, promoting the transactivation of the estrogen receptor (ER) and influencing the expression of estrogen-responsive genes.

Developmental Neurotoxicity: While in vivo studies have suggested potential developmental neurotoxicity, in vitro evidence is emerging. Organophosphate flame retardants, as a class, are under investigation for their effects on neurodevelopmental processes such as neural proliferation and neurite outgrowth.[4]

Quantitative Toxicological Data

The following tables summarize the key quantitative in vitro toxicological data for 2-ethylhexyl diphenyl phosphate (EHDPP).

| Endpoint | Cell Line | Exposure Duration | Value | Reference |

| Cytotoxicity (LC50) | Chicken Embryonic Hepatocytes | 36 hours | 50 ± 11 μM | N/A |

| PPARγ Activation (EC20) | Not specified | Not specified | 2.04 μM | [2][3] |

No quantitative in vitro toxicity data was found for other isomers of this compound such as n-octyl diphenyl phosphate or isothis compound in the reviewed literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to assess the toxicological effects of this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

HepG2 cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

96-well cell culture plates

-

This compound (e.g., EHDPP) stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan (B1609692) dissolution)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Exposure: Prepare serial dilutions of this compound in DMEM from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.1%. Remove the culture medium and expose the cells to 100 µL of the different concentrations of the test compound. Include a vehicle control (0.1% DMSO in DMEM) and a blank control (DMEM only).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

PPARγ Reporter Gene Assay

This assay is used to determine if a chemical can activate the peroxisome proliferator-activated receptor gamma (PPARγ).

Materials:

-

HEK293T cells (or other suitable host cell line)

-

PPARγ expression vector

-

Peroxisome proliferator response element (PPRE)-driven luciferase reporter vector

-

A control vector expressing Renilla luciferase (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells into a 24-well plate at a density that will reach 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Exposure: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the fold induction against the logarithm of the compound concentration to determine the EC50 value.

Estrogen Receptor Transactivation Assay

This assay determines the estrogenic activity of a compound by measuring the activation of the estrogen receptor (ER).

Materials:

-

MCF-7 cells (or other ER-positive cell line)

-

Estrogen response element (ERE)-driven luciferase reporter vector

-

A control vector expressing Renilla luciferase

-

Transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed MCF-7 cells in a 24-well plate. Co-transfect with the ERE-luciferase reporter vector and the Renilla control vector.

-

Compound Exposure: After 24 hours, expose the cells to different concentrations of this compound. Include 17β-estradiol as a positive control and a vehicle control.

-

Incubation: Incubate for 24 hours.

-

Luciferase Assay: Perform the dual-luciferase assay as described in the PPARγ reporter gene assay protocol.

-

Data Analysis: Normalize and calculate the fold induction of luciferase activity relative to the vehicle control to determine the estrogenic potential of the compound.

Signaling Pathways and Mechanisms of Toxicity

This compound has been shown to interfere with key cellular signaling pathways, primarily nuclear receptor signaling. The following diagrams, generated using the DOT language, illustrate the known interactions.

PPARγ Signaling Pathway Activation

EHDPP acts as an agonist for PPARγ. Upon binding, the activated PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription. This can result in the induction of adipogenesis and alterations in steroidogenesis.

References

- 1. Adipogenic activity of 2-ethylhexyl diphenyl phosphate via peroxisome proliferator-activated receptor γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Activation of Peroxisome Proliferator-Activated Receptor Gamma and Disruption of Progesterone Synthesis of 2-Ethylhexyl Diphenyl Phosphate in Human Placental Choriocarcinoma Cells: Comparison with Triphenyl Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Peroxisome Proliferator–Activated Receptor Gamma (PPARγ) in Mono(2-ethylhexyl) Phthalate (MEHP)-Mediated Cytotrophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Developmental Neurotoxicity of Octyl Diphenyl Phosphate in Rats: A Technical Guide

Introduction

Octyl diphenyl phosphate (B84403) (ODP) is an organophosphate ester used as a flame retardant and plasticizer in a variety of consumer and industrial products.[1][2] Like other OPFRs, its structural similarity to organophosphate pesticides raises concerns about its potential for developmental neurotoxicity.[3][4] The developing nervous system is particularly vulnerable to chemical insults, and exposure during critical windows of brain development can lead to lasting functional deficits.[5] This guide summarizes the potential developmental neurotoxic effects of ODP in rats, based on data from surrogate OPFRs. It is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of Octyl Diphenyl Phosphate

A summary of the known physicochemical properties of ODP is presented in Table 1. These properties, such as its low water solubility and high logP, suggest a potential for bioaccumulation.[1][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₇O₄P | [6][7] |

| Molecular Weight | 362.4 g/mol | [6][7] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 425.5 ± 18.0 °C (Predicted) | [6] |

| Density | ~1.105 g/cm³ | [6] |

| Water Solubility | 0.14 mg/L (24 °C) | [6] |

| LogP | 6.62960 |

Potential Developmental Neurotoxicity of this compound (Extrapolated from Related OPFRs)

Studies on OPFRs like TPP suggest that developmental exposure can lead to a range of neurobehavioral and neurochemical alterations in rats. These effects are often observed at doses that do not cause overt maternal toxicity or significant cholinesterase inhibition, indicating non-cholinergic mechanisms of neurotoxicity.[8][9]

Summary of Potential Neurodevelopmental Effects in Rats

The following table summarizes key findings from developmental neurotoxicity studies of TPP in rats, which may be indicative of the potential effects of ODP.

Table 2: Summary of Developmental Neurotoxicity Findings for Triphenyl Phosphate (TPP) in Rats

| Endpoint | Effect | Dose/Exposure | Model System | Reference |

| Behavioral | ||||

| Locomotor Activity | Sex-selective effects in adolescent males | 16 or 32 mg/kg/day | Sprague-Dawley rats | [9] |

| Learning and Memory | Impaired object recognition memory | 32 mg/kg/day | Sprague-Dawley rats | [9] |

| Anxiety-like Behavior | Increased latency in novelty-suppressed feeding test | 16 or 32 mg/kg/day | Sprague-Dawley rats | [9] |

| Neurochemical | ||||

| Dopaminergic System | Increased dopamine (B1211576) utilization in the striatum (males) | 16 or 32 mg/kg/day | Sprague-Dawley rats | [9] |

| Developmental | ||||

| Pubertal Endpoints | Delays in pubertal endpoints | ≥1000 ppm in feed | Sprague-Dawley rats | [10] |

| Body Weight | Reduction in offspring body weight | ≥1000 ppm in feed | Sprague-Dawley rats | [10] |

Experimental Protocols

This section outlines a representative experimental protocol for assessing the developmental neurotoxicity of an OPFR in rats, based on methodologies used in studies of TPP.[9][10]

Animal Model and Dosing Paradigm

-

Species: Sprague-Dawley rats are a commonly used model for developmental neurotoxicity studies.

-

Dosing: Time-mated female rats are administered the test compound (e.g., ODP) daily via oral gavage or through dosed feed, starting from gestation day 6 through postnatal day 21 (weaning). A control group receives the vehicle only. Dose selection should be based on preliminary dose-range-finding studies to identify doses that do not cause significant maternal toxicity.

-

Litters: On postnatal day 4, litters are culled to a standard size (e.g., 8-10 pups with an equal sex ratio if possible) to ensure uniform nutrition and maternal care.

Behavioral Assessments

A battery of behavioral tests is conducted on the offspring at various developmental stages (e.g., adolescence and adulthood) to assess different domains of neurological function.

-

Locomotor Activity: Assessed using an open-field arena or figure-8 maze. Activity is typically measured by beam breaks or video tracking.

-

Learning and Memory: The Morris water maze or novel object recognition test can be used to evaluate spatial and non-spatial memory, respectively.

-

Anxiety-like Behavior: The elevated plus-maze or light-dark box are common tests to assess anxiety-like behaviors.

-

Sensorimotor Function: Tests such as the rotarod can be used to evaluate motor coordination and balance.

Neurochemical and Molecular Analyses

Following behavioral testing, brain tissues are collected for neurochemical and molecular analyses.

-

Neurotransmitter Analysis: High-performance liquid chromatography (HPLC) with electrochemical detection can be used to measure the levels of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in specific brain regions (e.g., striatum, prefrontal cortex).

-

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) or RNA sequencing can be used to examine the expression of genes involved in neuronal development, synaptic function, and hormone signaling.

Potential Mechanisms and Signaling Pathways

The developmental neurotoxicity of OPFRs is thought to involve multiple mechanisms beyond acetylcholinesterase inhibition.[8] The following diagrams illustrate some of the key signaling pathways that may be perturbed by developmental exposure to ODP, based on evidence from related compounds.

Conclusion and Future Directions

While direct evidence for the developmental neurotoxicity of this compound in rats is currently lacking, data from related organophosphate flame retardants, such as triphenyl phosphate, suggest a potential for adverse neurodevelopmental outcomes. The proposed mechanisms extend beyond simple cholinesterase inhibition and include endocrine disruption, particularly of the thyroid hormone system, oxidative stress, and direct effects on neurotransmitter systems.

Future research should prioritize conducting comprehensive developmental neurotoxicity studies of ODP in rodent models, following established regulatory guidelines. These studies should include a thorough evaluation of a wide range of behavioral endpoints, as well as detailed neurochemical and neuropathological analyses. Mechanistic studies are also crucial to elucidate the specific signaling pathways targeted by ODP and to better understand its potential risks to human health, particularly for vulnerable populations such as pregnant women and children.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 115-88-8: this compound | CymitQuimica [cymitquimica.com]

- 3. Organophosphorus flame retardants are developmental neurotoxicants in a rat primary brainsphere in vitro model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cot.food.gov.uk [cot.food.gov.uk]

- 5. Developmental Organophosphate Flame Retardant Exposure Disrupts Adult Hippocampal Neurogenesis in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diphenyl octyl phosphate CAS#: 115-88-8 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Developmental Exposure to the Flame Retardant, Triphenyl Phosphate, Causes Long-lasting Neurobehavioral and Neurochemical Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Degradation of Octyl Diphenyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals